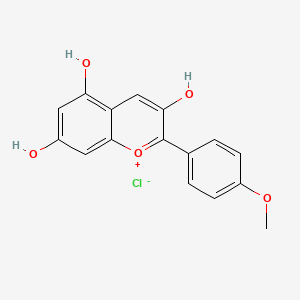![molecular formula C22H22F2K4N2O10 B595564 N,N/'-[1,2-Ethanediylbis[oxy(4-fluoro-2,1-phenylene)]]bis[N-(carboxymethyl)glycine] tetrapotassium s CAS No. 152290-47-6](/img/new.no-structure.jpg)
N,N/'-[1,2-Ethanediylbis[oxy(4-fluoro-2,1-phenylene)]]bis[N-(carboxymethyl)glycine] tetrapotassium s
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N/'-[1,2-Ethanediylbis[oxy(4-fluoro-2,1-phenylene)]]bis[N-(carboxymethyl)glycine] tetrapotassium s is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of fluoro-phenylene groups and carboxymethylglycine moieties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N/'-[1,2-Ethanediylbis[oxy(4-fluoro-2,1-phenylene)]]bis[N-(carboxymethyl)glycine] tetrapotassium s typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of ethylene glycol with 4-fluoro-2-nitrophenol to form the corresponding ether. This intermediate is then subjected to reduction and subsequent reactions with chloroacetic acid to introduce the carboxymethyl groups. The final step involves the neutralization with potassium hydroxide to obtain the tetrapotassium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions
N,N/'-[1,2-Ethanediylbis[oxy(4-fluoro-2,1-phenylene)]]bis[N-(carboxymethyl)glycine] tetrapotassium s undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions typically target the fluoro-phenylene groups, leading to the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-phenylene sites
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenylene compounds. These products are often isolated and purified using techniques such as chromatography and recrystallization .
科学的研究の応用
N,N/'-[1,2-Ethanediylbis[oxy(4-fluoro-2,1-phenylene)]]bis[N-(carboxymethyl)glycine] tetrapotassium s has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
作用機序
The mechanism of action of N,N/'-[1,2-Ethanediylbis[oxy(4-fluoro-2,1-phenylene)]]bis[N-(carboxymethyl)glycine] tetrapotassium s involves its interaction with specific molecular targets. The compound binds to enzymes and receptors through its carboxymethyl and fluoro-phenylene groups, modulating their activity. This interaction can lead to changes in cellular pathways and biochemical processes, making it a valuable tool in both research and therapeutic contexts .
類似化合物との比較
Similar Compounds
Ethane, 1,2-diphenoxy-: Similar in structure but lacks the fluoro and carboxymethyl groups.
Ethylene glycol diphenyl ether: Shares the ethylene glycol backbone but differs in functional groups.
2-Phenoxyethyl phenyl ether: Another related compound with different substituents
Uniqueness
N,N/'-[1,2-Ethanediylbis[oxy(4-fluoro-2,1-phenylene)]]bis[N-(carboxymethyl)glycine] tetrapotassium s stands out due to its unique combination of fluoro-phenylene and carboxymethylglycine groups. This structural uniqueness imparts distinct chemical properties and biological activities, making it a compound of significant interest in various fields .
特性
CAS番号 |
152290-47-6 |
|---|---|
分子式 |
C22H22F2K4N2O10 |
分子量 |
668.812 |
IUPAC名 |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-fluorophenoxy]ethoxy]-N-(carboxymethyl)-4-fluoroanilino]acetic acid;potassium |
InChI |
InChI=1S/C22H22F2N2O10.4K/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34;;;;/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;; |
InChIキー |
JAVWEPIKZQBBDV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)OCCOC2=C(C=CC(=C2)F)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[K].[K].[K].[K] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595486.png)









